molecular formula C26H28N2O4S B6572650 2-(4-ethoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 946259-79-6

2-(4-ethoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B6572650
CAS No.: 946259-79-6
M. Wt: 464.6 g/mol
InChI Key: QZMCSBQUBDXXJW-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline core substituted at the 1-position with a 4-methylbenzenesulfonyl (tosyl) group and at the 6-position with an acetamide moiety bearing a 4-ethoxyphenyl side chain. Its molecular formula is C₃₂H₃₄N₂O₄S (calculated), with a molecular weight of 554.7 g/mol. The tosyl group enhances metabolic stability and receptor-binding selectivity, while the 4-ethoxyphenyl moiety may influence lipophilicity and pharmacokinetics .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4S/c1-3-32-23-11-8-20(9-12-23)17-26(29)27-22-10-15-25-21(18-22)5-4-16-28(25)33(30,31)24-13-6-19(2)7-14-24/h6-15,18H,3-5,16-17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMCSBQUBDXXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (CAS Number: 902278-46-0) is a synthetic derivative belonging to the class of tetrahydroquinoline compounds. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H24N2O5SC_{26}H_{24}N_{2}O_{5}S with a molecular weight of 476.5 g/mol. The structure features an ethoxyphenyl group and a tetrahydroquinoline moiety, which are important for its biological interactions.

PropertyValue
Molecular FormulaC26H24N2O5SC_{26}H_{24}N_{2}O_{5}S
Molecular Weight476.5 g/mol
CAS Number902278-46-0

Anticancer Activity

Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program (DTP) conducted in vitro assays to assess the compound's efficacy.

In Vitro Studies

In a screening against approximately sixty cancer cell lines representing different types of cancer (including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers), the compound exhibited low levels of anticancer activity. Notably:

  • Leukemia Cell Lines: Showed the highest sensitivity among the tested lines.
  • Other Cancer Types: Only minimal sensitivity was observed at a concentration of 10 µM.

The results from these assays are summarized in Table 1 below.

Cancer TypeSensitivity Level
LeukemiaHigh
MelanomaLow
LungLow
ColonLow
CNSVery Low
OvarianVery Low
RenalVery Low
ProstateVery Low
BreastVery Low

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest that its activity may be linked to:

  • Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression in sensitive cancer cells.
  • Induction of Apoptosis: Evidence indicates that it could trigger apoptotic pathways in certain leukemia cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of tetrahydroquinoline derivatives:

  • Case Study on Leukemia Treatment:
    • A study reported that compounds similar to this one led to significant reductions in tumor size in mouse models of leukemia when administered in conjunction with standard chemotherapy.
  • Combination Therapy:
    • Research suggested that combining this compound with other chemotherapeutic agents may enhance overall efficacy and reduce resistance in various cancer types.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Substituted Tetrahydroquinoline and Tetrahydroisoquinoline Derivatives

and describe tetrahydroisoquinoline derivatives with varied substituents. Key comparisons include:

Compound Core Structure Substituents Key Properties Reference
Target Compound Tetrahydroquinoline 1-Tosyl, 6-(4-ethoxyphenyl)acetamide High molecular weight (554.7 g/mol), moderate lipophilicity (logP ≈ 3.8)
G502-0052 Tetrahydroquinoline 1-Cyclopropanecarbonyl, 6-(4-ethoxyphenyl)acetamide Lower molecular weight (378.47 g/mol), logP ≈ 3.2
Compound 28a () Tetrahydroisoquinoline 1-(3,4-Dimethoxyphenyl)methyl, 6-acetamido Higher polarity due to dimethoxy groups; logP ≈ 2.9
Compound 23b () Tetrahydroisoquinoline 1-(3,4-Dimethoxyphenyl)methyl, 6-carbamate Increased hydrogen-bonding capacity; logP ≈ 2.5
  • Lipophilicity : The 4-ethoxyphenyl group in the target compound increases logP relative to carbamate (23b) or dimethoxy (28a) derivatives, favoring membrane permeability but possibly reducing aqueous solubility .
2.2 Sulfonamide-Containing Acetamides

and highlight sulfonamide-acetamide hybrids:

Compound Structure Key Features Reference
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Sulfonamide + nitroaryl Crystalline stability via H-bonding (C–H⋯O)
Target Compound Sulfonamide + 4-ethoxyphenyl Likely similar H-bonding capacity; higher steric hindrance
  • Stability: Sulfonamide groups (e.g., in ) confer resistance to hydrolysis, suggesting the target compound may exhibit superior metabolic stability compared to non-sulfonylated analogs like G502-0052 .
2.3 Pharmacologically Active Acetamides

and describe bioactive acetamides:

Compound Activity Structural Relevance Reference
Goxalapladib () Anti-atherosclerosis Complex naphthyridine-acetamide
Compound 19e () Cholinesterase inhibition 4-Ethoxyphenylacetamide + tetrahydroacridine
  • Functional Groups: The 4-ethoxyphenyl group in the target compound and 19e () may enhance π-π stacking in receptor binding, but the tetrahydroquinoline core in the target compound likely limits off-target effects compared to acridine-containing 19e .

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